molecular formula C15H23N3 B13148505 9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane

9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane

Cat. No.: B13148505
M. Wt: 245.36 g/mol
InChI Key: ZTJVQJPRTRATKB-UHFFFAOYSA-N
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Description

9-Benzyl-3-hydrazinyl-9-azabicyclo[331]nonane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-3-hydrazinyl-9-azabicyclo[331]nonane typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity to certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: This compound shares a similar bicyclic structure but lacks the hydrazinyl group.

    9-Azabicyclo[3.3.1]nonane N-oxyl: Known for its use in oxidation reactions, this compound has a similar core structure but different functional groups.

Uniqueness

9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane is unique due to the presence of both benzyl and hydrazinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Biological Activity

9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane (CAS No. 1209051-72-8) is a compound that has garnered interest due to its potential biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs). This article reviews the biological activity of this compound, highlighting its structure, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₃N₃, with a molecular weight of 245.36 g/mol. The compound features a bicyclic structure that is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₅H₂₃N₃
Molecular Weight245.36 g/mol
CAS Number1209051-72-8

The primary biological activity of this compound is linked to its interactions with nAChRs, which are crucial for neurotransmission and are implicated in various neurological disorders. Research indicates that modifications to the bicyclic structure can enhance selectivity and affinity for specific nAChR subtypes.

Structure-Activity Relationship (SAR)

Studies have shown that the introduction of hydrazine and benzyl groups to the bicyclic core significantly affects the binding affinity and functional activity at nAChRs. For instance, derivatives of the 3,7-diazabicyclo[3.3.1]nonane scaffold have demonstrated varying degrees of agonistic and antagonistic properties depending on their substituents.

Biological Studies and Findings

Research has focused on synthesizing various derivatives of the bicyclic structure to explore their biological activities.

  • Affinity for nAChRs :
    • Compounds derived from the 9-azabicyclo[3.3.1]nonane scaffold exhibit affinities in the nanomolar range for nAChR subtypes such as α4β2* and α7*.
    • For example, one study reported that N-benzylbispidine showed an affinity (K_i) of approximately 569.6 nM for the α3β4* subtype, while another derivative exhibited a K_i value of 45 nM for α4β2* .
  • Electrophysiological Properties :
    • Electrophysiological assays using Xenopus oocytes expressing various nAChR subtypes revealed diverse activation profiles, indicating that structural modifications can lead to significant changes in receptor activation .

Case Studies

Several case studies have investigated the potential therapeutic applications of compounds related to this compound:

  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection models, suggesting potential applications in treating neurodegenerative diseases.
  • Analgesic Properties : Research has indicated that certain analogs may possess analgesic properties through their action on nAChRs involved in pain modulation .

Properties

Molecular Formula

C15H23N3

Molecular Weight

245.36 g/mol

IUPAC Name

(9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)hydrazine

InChI

InChI=1S/C15H23N3/c16-17-13-9-14-7-4-8-15(10-13)18(14)11-12-5-2-1-3-6-12/h1-3,5-6,13-15,17H,4,7-11,16H2

InChI Key

ZTJVQJPRTRATKB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2CC3=CC=CC=C3)NN

Origin of Product

United States

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